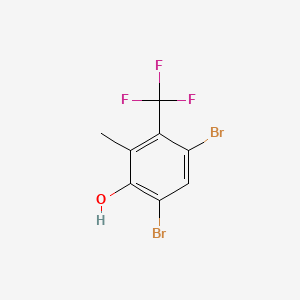
4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol: is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol typically involves the bromination of 2-methyl-3-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include debrominated phenols and other reduced derivatives.
Scientific Research Applications
4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,6-Tribromo-3-(trifluoromethyl)phenol: Similar structure but with an additional bromine atom.
4-Bromo-3-(trifluoromethyl)aniline: Contains an aniline group instead of a phenol group.
2,5-Dibromo-(trifluoromethyl)benzene: Similar bromination pattern but lacks the phenol group
Uniqueness: 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and trifluoromethyl groups on the phenol ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5Br2F3O |
|---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
4,6-dibromo-2-methyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5Br2F3O/c1-3-6(8(11,12)13)4(9)2-5(10)7(3)14/h2,14H,1H3 |
InChI Key |
VGGPIRQCOGRKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
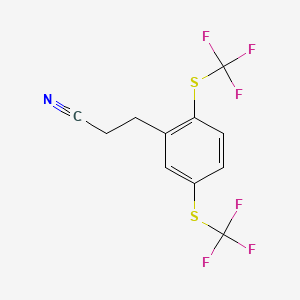
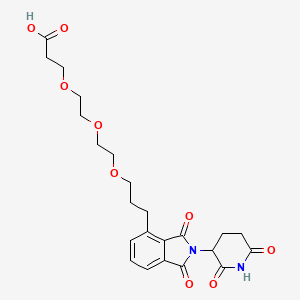


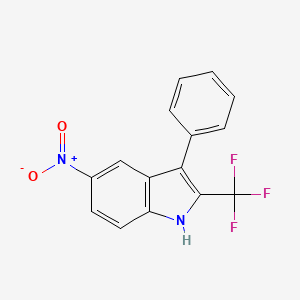
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)

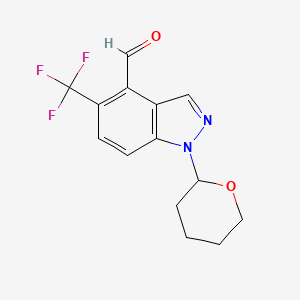
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)
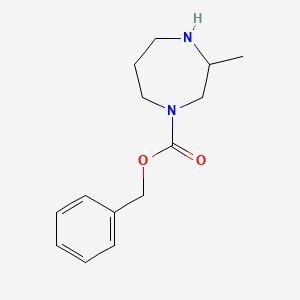
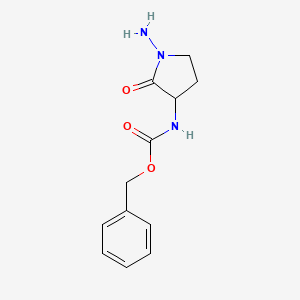
![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)
